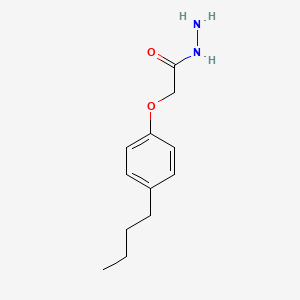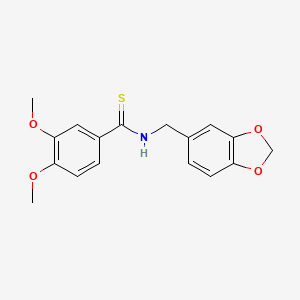
2-(4-butylphenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butylphenoxy)acetohydrazide, also known as BPAH, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. BPAH belongs to the class of hydrazide compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(4-butylphenoxy)acetohydrazide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to inflammation and oxidative stress. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. This compound has also been shown to improve cognitive function and protect against neurodegenerative diseases. In addition, this compound has been shown to improve glucose metabolism and reduce insulin resistance, which are important factors in the development of metabolic disorders such as diabetes and obesity.
实验室实验的优点和局限性
2-(4-butylphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. This compound is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, there are some limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for the study of 2-(4-butylphenoxy)acetohydrazide. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the safety and efficacy of this compound in humans. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of this compound derivatives with improved pharmacological properties is an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory, antioxidant, and antitumor activities. This compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. However, further studies are needed to establish its safety and efficacy in humans and to elucidate its mechanism of action.
合成方法
The synthesis of 2-(4-butylphenoxy)acetohydrazide is a multi-step process that involves the reaction of 4-butylphenol with chloroacetyl chloride, followed by the reaction with hydrazine hydrate. The final product is purified by recrystallization. The yield of the reaction is around 70%, and the purity of the product is greater than 98%.
科学研究应用
2-(4-butylphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. This compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. In addition, this compound has been studied for its potential in treating metabolic disorders such as diabetes and obesity.
属性
IUPAC Name |
2-(4-butylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(15)14-13/h5-8H,2-4,9,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQAJSRYRGJYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-{[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084127.png)
![1-(2-{[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084129.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
